molecular formula C23H22FN5O2 B2699302 2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 946338-83-6

2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2699302
CAS No.: 946338-83-6
M. Wt: 419.46
InChI Key: FHIBPGYCHFNFMY-UHFFFAOYSA-N
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Description

Historical Development of Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidinone Derivatives

The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidinone scaffold originated from early investigations into purine isosteres during the mid-20th century, driven by the need for nucleoside analogs with improved metabolic stability. Initial synthetic routes relied on stepwise cyclization strategies, often requiring harsh conditions and yielding suboptimal outputs. For instance, early methods for pyrrolo[2,3-d]pyrimidine synthesis involved multistep sequences with overall yields below 30%, limiting their pharmaceutical applications.

A paradigm shift occurred with the advent of one-pot multicomponent reactions. The three-component coupling of arylglyoxals, aminouracils, and barbituric acid derivatives using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enabled efficient construction of polyfunctionalized pyrrolo[2,3-d]pyrimidines in ethanol at 50°C, achieving yields up to 92%. This methodology, exemplified by the synthesis of derivatives 4a-l, demonstrated unprecedented atom economy while accommodating diverse substituents at positions 2, 3, and 7 of the heterocyclic core.

Recent innovations have focused on regioselective functionalization to enhance target affinity. The introduction of methyl groups at N1 and C7 positions, as seen in the title compound, emerged from structure-activity relationship studies showing improved metabolic stability without compromising target binding. Parallel developments in catalytic asymmetric synthesis enabled access to enantiomerically pure variants, addressing chirality-dependent pharmacological effects.

Table 1: Evolution of Synthetic Methods for Pyrrolo[2,3-d]pyrimidinones

Era Methodology Key Advancements Yield Range Reference
1980–2000 Stepwise cyclization Proof of concept for core synthesis 15–30%
2005–2015 TBAB-catalyzed MCRs One-pot synthesis, broad substituent scope 70–92%
2016–present Asymmetric organocatalysis Enantioselective C–H functionalization 50–85%

Significance in Heterocyclic Medicinal Chemistry

Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidinones occupy a privileged position in medicinal chemistry due to their structural mimicry of purine nucleotides and adaptability to multiple therapeutic targets. The planar aromatic system facilitates π-π stacking interactions with ATP-binding pockets, while the lactam moiety provides hydrogen-bonding capabilities critical for enzyme inhibition.

Biological evaluations have revealed broad-spectrum applications:

  • Anticancer Activity : Pyrido[2,3-d]pyrimidin-4(3H)-ones demonstrate potent EGFR inhibition, with compound 8a showing IC~50~ values of 0.099 µM against wild-type EGFR and 0.123 µM against the T790M mutant.
  • Antiplasmodial Effects : Monocyclic derivatives exhibit sub-micromolar activity against Plasmodium falciparum, with selectivity indices up to 24.6 relative to mammalian cells.
  • Metabolic Modulation : Pyrrolo[3,2-d]pyrimidines like AGF347 inhibit mitochondrial serine hydroxymethyltransferase 2 (SHMT2), disrupting one-carbon metabolism in pancreatic cancer models.

Table 2: Therapeutic Targets of Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidinones

Derivative Class Primary Target IC~50~/EC~50~ Therapeutic Area Reference
7-Methyl substituted EGFR^T790M^ 0.123 µM Non-small cell lung
4-Cl-phenyl derivatives Plasmodium DHFR 1.96 µM Antimalarial
SHMT2 inhibitors Mitochondrial folate axis 0.8 µM Pancreatic cancer

The structural plasticity of this scaffold allows systematic optimization:

  • Position 2 : Acylation with piperazine carboxamides enhances solubility and blood-brain barrier penetration.
  • Position 4 : Electron-withdrawing groups (e.g., ketones) improve kinase inhibition by stabilizing enol tautomers.
  • Position 7 : Methyl substitution reduces hepatic clearance through steric shielding of metabolic hot spots.

Evolution of Research Interest in Piperazine-Functionalized Heterocycles

Piperazine incorporation into drug candidates has increased exponentially since the 1990s, driven by its favorable physicochemical properties and conformational flexibility. The 4-fluorophenylpiperazine moiety in the title compound exemplifies modern strategies to balance target affinity and pharmacokinetics:

  • Cation-π Interactions : The protonated piperazine nitrogen engages with aromatic residues in G-protein-coupled receptors.
  • Solubility Modulation : Piperazine’s basicity (pK~a~ ≈ 9.8) improves aqueous solubility at physiological pH.
  • Metabolic Stability : Fluorine substitution at the para position blocks oxidative metabolism of the phenyl ring, extending half-life.

Table 3: Impact of Piperazine Substitution on Pharmacological Profiles

Heterocycle Class Piperazine Position Key Improvement Application Example Reference
Quinazolines C4 10-fold ↑ hERG selectivity Antihypertensives
Pyrrolo[2,3-d]pyrimidines C2 5-fold ↑ brain penetration CNS agents
Pyrido[1,2-a] derivatives N1-carbonyl 3-fold ↓ CYP3A4 inhibition Anticancer

The strategic placement of the 4-fluorophenylpiperazine-1-carbonyl group in the title compound likely originated from comparative studies on dopamine receptor antagonists, where similar substituents demonstrated optimal D~2~/5-HT~2A~ selectivity ratios. Contemporary structure-based drug design has refined these moieties to address off-target effects while maintaining high primary target engagement.

Properties

IUPAC Name

5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6,12-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-15-3-8-20-25-21-18(22(30)29(20)14-15)13-19(26(21)2)23(31)28-11-9-27(10-12-28)17-6-4-16(24)5-7-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIBPGYCHFNFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and the implications of its activity in therapeutic contexts.

Chemical Structure and Properties

The molecular structure of this compound incorporates a pyrido-pyrrolo-pyrimidine framework, which is known for its diverse biological activities. The presence of a piperazine moiety and a fluorophenyl group enhances its interaction with biological targets.

  • Molecular Formula : C19H20FN5O
  • Molecular Weight : 353.40 g/mol
  • CAS Number : 831170-44-6

Pharmacological Profile

Research indicates that this compound exhibits significant activity as an antagonist at various receptors, particularly those involved in neurological and psychiatric disorders. The following table summarizes key findings from studies on its biological activity:

Activity Effect Reference
NK(1) Receptor AntagonismHigh affinity and selectivity
Antiproliferative EffectsInhibition of cell proliferation
Antimalarial ActivityEffective against Plasmodium spp.
Neuroprotective EffectsPotential in treating neurodegeneration

The compound's mechanism of action is primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific receptor pathways. For instance, as an NK(1) receptor antagonist, it may disrupt neurokinin signaling involved in pain and anxiety responses.

Case Studies

  • Anticancer Activity
    • A study explored the effects of the compound on various cancer cell lines. It demonstrated significant inhibition of proliferation in A431 vulvar epidermal carcinoma cells, suggesting potential as a therapeutic agent in oncology.
  • Neuropharmacology
    • In preclinical trials assessing the neuroprotective effects, the compound showed promise in reducing neuroinflammation and oxidative stress markers in models of neurodegenerative diseases.
  • Antimalarial Studies
    • The compound was tested against chloroquine-sensitive strains of Plasmodium falciparum, yielding favorable results that warrant further investigation into its use as an antimalarial agent.

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity
Research has indicated that compounds containing piperazine moieties exhibit antidepressant properties. The presence of the 4-fluorophenyl group is thought to enhance the binding affinity to serotonin receptors, which are critical targets in the treatment of depression and anxiety disorders. Studies have shown that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), improving mood and emotional regulation .

Anticancer Properties
The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold has been associated with anticancer activity. Compounds derived from this structure have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, derivatives have demonstrated the ability to inhibit kinases that are crucial for cancer cell survival and metastasis .

Neuroprotective Effects
There is growing interest in the neuroprotective effects of piperazine derivatives. The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that these compounds can reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegeneration .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of 2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is crucial for its application in medicinal chemistry. The compound can be synthesized through multi-step reactions involving piperazine derivatives and pyrimidine precursors. The structure-activity relationship studies have revealed that modifications on the piperazine ring and the fluorophenyl group significantly impact biological activity.

Case Study 1: Antidepressant Screening

A study screened various piperazine derivatives for their antidepressant activity using animal models. The compound was found to significantly reduce depressive-like behavior compared to control groups, suggesting its potential as a novel antidepressant agent.

Case Study 2: Anticancer Evaluation

In vitro studies evaluated the cytotoxic effects of this compound against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.

Case Study 3: Neuroprotection in Cell Models

Research on neuronal cell lines exposed to neurotoxic agents demonstrated that the compound could reduce cell death and maintain cell viability through its antioxidant properties.

Chemical Reactions Analysis

Reactivity of the Piperazine-Carbonyl Moiety

The piperazine-carbamoyl group (-CON-piperazine) undergoes nucleophilic substitution and hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products Mechanistic Pathway
Hydrolysis Aqueous HCl (6M), reflux, 24hCleavage to form 4-fluorophenylpiperazine and pyrido-pyrrolo-pyrimidine acidAcid-catalyzed cleavage of the amide bond
Alkylation Alkyl halides, K₂CO₃, DMF, 80°CN-alkylated derivatives at the piperazine nitrogenSN2 displacement

These reactions are influenced by the electron-withdrawing fluorophenyl group, which reduces the basicity of the piperazine nitrogen .

Fluorophenyl Group Reactivity

The para-fluorophenyl substituent participates in electrophilic aromatic substitution (EAS) and coupling reactions.

Reaction Type Reagents/Conditions Positional Selectivity Key Products
Nitration HNO₃/H₂SO₄, 0°CMeta to fluorine4-fluoro-3-nitrophenylpiperazine derivatives
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidPara to fluorineBiaryl derivatives with extended conjugation

The fluorine atom directs incoming electrophiles to the meta position due to its strong -I effect .

Pyrido-Pyrrolo-Pyrimidine Core Modifications

The fused heterocyclic core undergoes regioselective functionalization at electron-deficient positions (e.g., C-5, C-9).

Electrophilic Substitution

Position Reagent Product Yield
C-5Br₂ in CHCl₃5-Bromo derivative68%
C-9AcCl, AlCl₃9-Acetylated analog52%

Reductive Transformations

Hydrogenation of the pyrimidinone ring under H₂ (1 atm) and Pd/C yields dihydro derivatives, enhancing solubility .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

  • Acidic Conditions (pH < 3) : Rapid hydrolysis of the carbamoyl bond (t₁/₂ = 2.3h).

  • Neutral/Basic Conditions (pH 7.4–9) : Stable for >48h, with degradation <5% .

Comparative Reactivity with Structural Analogs

A comparison of reaction rates for similar compounds highlights the impact of the fluorophenyl group:

Compound Hydrolysis Rate (k, h⁻¹) Nitration Yield
Target compound0.2945%
Non-fluorinated piperazine analog0.1862%
Chlorophenyl-substituted derivative0.3538%

The electron-withdrawing fluorine accelerates hydrolysis but reduces nitration efficiency .

Case Study: Metabolic Reactions

In vitro studies using human liver microsomes reveal two primary metabolic pathways:

  • Oxidative N-dealkylation : Cleavage of the piperazine-methyl group (major pathway, 70% of metabolites) .

  • Hydroxylation : Formation of 4′-hydroxy-fluorophenyl derivatives (minor pathway, 22%).

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrido-pyrrolo-pyrimidinone and arylpiperazine derivatives. Structural analogs and their functional distinctions are outlined below:

Structural Analogues with Piperazine Linkers

2-[(4-Ethyl-1-piperazinyl)carbonyl]-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

  • Key Differences :

  • Replaces the 4-fluorophenyl group with a 4-ethylpiperazine.
  • Features a 3-methoxypropyl substituent instead of 1,7-dimethyl groups.
    • Functional Impact :
  • The methoxypropyl chain may introduce steric hindrance, affecting binding pocket accessibility .

7-[1-(2-Fluoroethyl)piperidin-4-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Key Differences :

  • Substitutes the piperazine-carbonyl group with a fluorinated piperidine.
  • Incorporates a pyrazolo-pyrazine moiety instead of pyrrolo-pyrimidinone. Functional Impact:
  • Fluorinated piperidine enhances metabolic stability due to reduced CYP450-mediated oxidation .
  • The pyrazolo-pyrazine core may alter electron distribution, impacting kinase inhibition profiles .

Fluorophenyl-Substituted Analogues

1-(4-Fluoro-2-hydroxyphenyl)-pyrazolopyrimidine

  • Key Differences :

  • Simpler pyrazolopyrimidine core lacking the fused pyrido-pyrrolo system.
  • Functional Impact:
  • Reduced steric complexity improves synthetic accessibility but diminishes target selectivity .
  • Hydroxyl group may enhance solubility but increase susceptibility to glucuronidation .

Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate Key Differences:

  • Chromenone core replaces pyrido-pyrrolo-pyrimidinone.
  • Dual fluorine atoms on aromatic rings amplify electronegativity.
    • Functional Impact :
  • Chromenone systems are associated with topoisomerase inhibition, suggesting divergent biological activity .
  • Increased fluorine content may improve blood-brain barrier penetration .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Piperazine/Piperidine Substituent Fluorine Position Key Functional Property Reference
Target Compound Pyrido-pyrrolo-pyrimidinone 4-(4-Fluorophenyl)piperazine 4-F on phenyl High conformational flexibility
2-[(4-Ethyl-1-piperazinyl)carbonyl]-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one Pyrido-pyrrolo-pyrimidinone 4-Ethylpiperazine None Increased lipophilicity
1-(4-Fluoro-2-hydroxyphenyl)-pyrazolopyrimidine Pyrazolopyrimidine None 4-F on phenyl Enhanced solubility
7-[1-(2-Fluoroethyl)piperidin-4-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone 2-Fluoroethylpiperidine 2-F on ethyl Improved metabolic stability

Research Findings and Implications

  • Piperazine vs. Piperidine : Piperazine derivatives (e.g., target compound) exhibit superior solubility due to nitrogen-rich frameworks, whereas piperidine analogs (e.g., fluorinated ethylpiperidine in ) show enhanced metabolic stability .
  • Fluorine Positioning : Fluorine at the 4-position of phenyl (target compound) optimizes π-π stacking with hydrophobic pockets, while fluorine on aliphatic chains (e.g., 2-fluoroethyl) reduces oxidative metabolism .
  • Core Heterocycles: Pyrido-pyrrolo-pyrimidinones (target compound) demonstrate broader kinase inhibition than simpler pyrazolopyrimidines, likely due to increased planar surface area for ATP-binding domain interactions .

Q & A

Q. What are the optimized synthetic routes for 2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one?

  • Methodological Answer : The synthesis involves multi-step protocols, including:
  • Step 1 : Formation of the pyrido-pyrrolo-pyrimidinone core via condensation of intermediates like α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones under reflux conditions (e.g., ethanol with glacial acetic acid) .
  • Step 2 : Piperazine coupling using 2-(4-fluorophenyl)piperazine (CAS 65709-33-3) as a key building block. Reaction conditions (e.g., DCM with NaOH) and stoichiometric ratios must be optimized to avoid byproducts .
  • Yield Optimization : Purification via column chromatography (silica gel, gradient elution) and characterization by HPLC (≥95% purity) are critical .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural Elucidation : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the piperazine and pyrido-pyrrolo-pyrimidinone moieties .
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (HRMS) for molecular ion verification .
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine decomposition temperatures and hygroscopicity .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s biological activity against kinase targets?

  • Methodological Answer :
  • Experimental Design : Use a randomized block design with split-split plots to account for variables like concentration gradients, enzyme isoforms, and incubation times .
  • Kinase Inhibition Assays :
  • Step 1 : Screen against a panel of kinases (e.g., PI3K, mTOR) using fluorescence-based ADP-Glo™ assays.
  • Step 2 : Validate dose-response curves (IC50_{50}) with four replicates to ensure statistical significance .
  • Data Interpretation : Compare inhibitory activity with structurally similar piperazine derivatives (e.g., N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide) to identify pharmacophore contributions .

Q. How can contradictions in structure-activity relationship (SAR) data for piperazine-containing analogs be resolved?

  • Methodological Answer :
  • Data Triangulation : Combine computational (molecular docking) and experimental (crystallography) data to validate binding modes. For example, assess the role of the 4-fluorophenyl group in π-π stacking versus steric hindrance .
  • Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent polarity in assays, cell line variability) .
  • Case Study : Compare analogs like 1-(4-chlorophenyl)-2-((3-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine to identify substituent effects on bioavailability .

Q. What strategies mitigate thermal degradation during storage and handling?

  • Methodological Answer :
  • Storage Conditions : Store at -20°C under inert gas (argon) to prevent oxidation of the piperazine ring. Use amber vials to block UV-induced degradation .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products like sulfoxides or des-fluoro derivatives .

Q. How can researchers validate the compound’s selectivity across related biological targets?

  • Methodological Answer :
  • Counter-Screening : Test against off-target receptors (e.g., serotonin 5-HT1A_{1A}) using radioligand binding assays (e.g., 3H^3H-WAY-100635) .
  • Cellular Models : Use CRISPR-edited cell lines to knockout primary targets and confirm phenotype rescue is compound-dependent .

Notes on Evidence Utilization

  • Synthesis protocols were cross-referenced from peer-reviewed methods .
  • Analytical standards and safety data adhere to pharmacopeial guidelines .
  • Biological assay designs were adapted from randomized block methodologies .

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